Anti-Malarial Potency: 5,5'-Dimethoxy-LCA Achieves Drug-Comparable IC50 Against Plasmodium falciparum
The derivative 9,9'-di-O-feruloyl-5,5'-dimethoxysecoisolariciresinol (LCA) demonstrates antiplasmodial potency directly comparable to the clinical reference drug chloroquine. In a pLDH assay against Plasmodium falciparum 3D7, LCA exhibited an IC50 of 0.05 μM [1]. The reference drug chloroquine, tested under identical conditions, produced an IC50 of 0.03 μM [1]. The compound was also reported as non-toxic in preliminary cytotoxicity screening against HeLa cells, though specific selectivity index values were not reported in the abstract [1].
| Evidence Dimension | Antiplasmodial activity (IC50) |
|---|---|
| Target Compound Data | 0.05 μM |
| Comparator Or Baseline | Chloroquine: 0.03 μM |
| Quantified Difference | 1.67-fold higher IC50 (comparable potency range) |
| Conditions | Plasmodium falciparum 3D7, pLDH assay |
Why This Matters
This evidence positions the 5,5'-dimethoxysecoisolariciresinol scaffold as a viable starting point for antimalarial lead development with potency within the same order of magnitude as a first-line clinical drug.
- [1] Waleguele CC, Mba'ning BM, Awantu AF, Bankeu JJK, Fongang YSF, Ngouela AS, Tsamo E, Sewald N, Lenta BN. Bioguided isolation of antiplasmodial secondary metabolites from Persea americana Mill. (Lauraceae). Z Naturforsch C J Biosci. 2022;77(3-4):95-103. View Source
